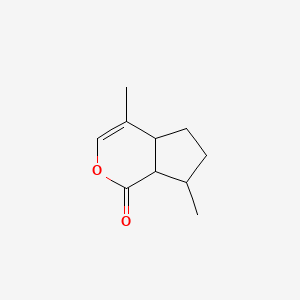
Propacetamol hydrochloride
Übersicht
Beschreibung
Propacetamol hydrochloride is a non-opioid analgesic that is devoid of major contraindications . It is a derivative of acetaminophen, or paracetamol, with the molecular formula glycine, N, N-diethyl-,4- (acetylamino)phenyl ester . Propacetamol is a parenteral formulation of paracetamol and thus, it is a prodrug that is completely hydrolyzed to paracetamol .
Synthesis Analysis
Propacetamol hydrochloride is a non-addictive analgesic. Paracetamol is used as a raw material in its synthesis. After acylation, amination, and acidification, propacetamol hydrochloride is obtained .Molecular Structure Analysis
Propacetamol is a derivative of acetaminophen, or paracetamol, with the molecular formula glycine, N, N-diethyl-,4- (acetylamino)phenyl ester .Chemical Reactions Analysis
Propacetamol is hydrolyzed to paracetamol and then it presents a weak inhibition of COX-1 and COX-2 which is translated into a low anti-inflammatory activity .Physical And Chemical Properties Analysis
Propacetamol hydrochloride has a molecular weight of 300.78 g/mol . It is a water-soluble para-aminophenol derivative and ester prodrug of acetaminophen in which acetaminophen is bound to the carboxylic acid diethylglycine .Wissenschaftliche Forschungsanwendungen
Propacetamol Hydrochloride: Scientific Research Applications
Analgesic Drug Delivery: Propacetamol hydrochloride is a prodrug of paracetamol (acetaminophen) with improved water solubility, allowing for intravenous (IV) administration when oral application of NSAIDs is not appropriate or contraindicated. This makes it a valuable option for pain management in clinical settings where oral medication is not feasible .
Antipyretic Efficacy: In pediatric medicine, propacetamol has been compared with other antipyretics like dexibuprofen for its efficacy, safety, and tolerability in children with upper respiratory tract infection presenting with fever .
Postoperative Pain Management: Propacetamol is used for managing acute postoperative pain. It has been shown that fewer patients require rescue analgesia after receiving propacetamol or paracetamol compared to placebo, and those who do require it tend to request it later .
Enhanced Analgesic Effects: Studies have shown that the combination of propacetamol and tramadol can enhance analgesic effects, which is beneficial for patients who cannot take drugs orally .
Central Analgesic Effect: After IV injection, propacetamol crosses the blood-brain barrier, ensuring a central analgesic effect. This is significant for providing effective pain relief in various clinical scenarios .
Onset of Analgesia: Research indicates that IV propacetamol provides an earlier onset of analgesia compared to oral acetaminophen, which is particularly useful following surgeries like third molar extraction .
Wirkmechanismus
Target of Action
Propacetamol hydrochloride is a prodrug of paracetamol . Its primary targets are the enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in the mediation of pain and inflammation .
Mode of Action
Propacetamol is hydrolyzed to paracetamol, which then weakly inhibits COX-1 and COX-2 . This inhibition results in a decrease in prostaglandin synthesis . The reduction in prostaglandin levels leads to a decrease in the sensation of pain .
Biochemical Pathways
The action of propacetamol involves several biochemical pathways. The primary pathway is the arachidonic acid pathway , where the inhibition of COX-1 and COX-2 enzymes leads to a decrease in prostaglandin synthesis . In the brain and spinal cord, paracetamol can combine with arachidonic acid to form N-arachidonoylphenolamine . This compound contributes to the analgesic and antipyretic properties of paracetamol .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . Propacetamol is a prodrug that is completely hydrolyzed to paracetamol . It is water-soluble, which aids in its absorption and distribution . The metabolism of propacetamol results in the formation of paracetamol, which is then excreted renally .
Result of Action
The result of propacetamol’s action is the relief of pain and reduction of fever . This is achieved through the inhibition of prostaglandin synthesis, which reduces the sensation of pain . Additionally, the formation of N-arachidonoylphenolamine contributes to the analgesic and antipyretic effects of the drug .
Action Environment
The action of propacetamol can be influenced by various environmental factors. For instance, the drug’s water solubility can affect its absorption and distribution . Additionally, the presence of other drugs or substances in the body can potentially impact the metabolism and excretion of propacetamol .
Zukünftige Richtungen
Propacetamol is a prodrug form of paracetamol which is formed from esterification of paracetamol, and the carboxylic acid diethylglycine. This has the advantage of making it more water-soluble. It is used in post-operative care and is delivered by I.V . It is given if the patient is unable to take oral or rectally delivered paracetamol and nonsteroidal anti-inflammatory drugs (NSAIDs) are contraindicated .
Eigenschaften
IUPAC Name |
(4-acetamidophenyl) 2-(diethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17;/h6-9H,4-5,10H2,1-3H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTYJNGARJPYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216721 | |
| Record name | Propacetamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propacetamol hydrochloride | |
CAS RN |
66532-86-3 | |
| Record name | Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66532-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propacetamol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propacetamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetamidophenyl N,N-diethylaminoacetate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPACETAMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH41QYH8E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


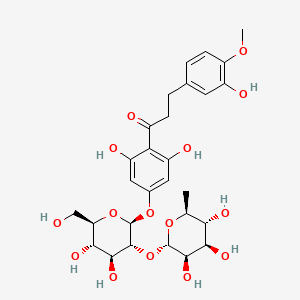
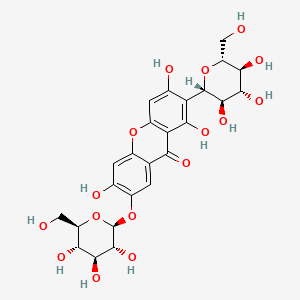

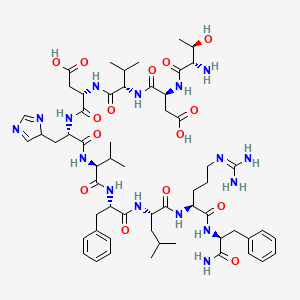

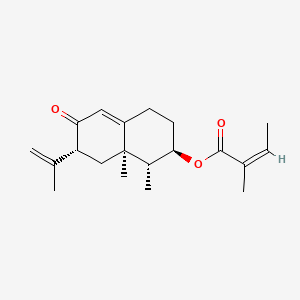
![[(11Z,13E)-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B1678178.png)

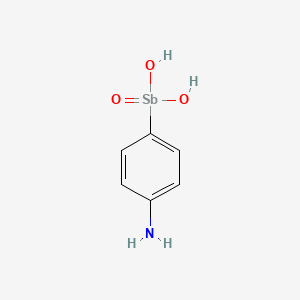

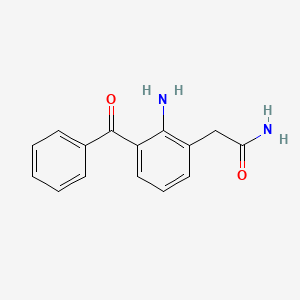
![(9R)-9-[(S)-1H-Benzimidazol-2-ylsulfinyl]-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1678189.png)
